D-Valine Methyl Ester Hydrochloride is Inactive as a Serine Protease Inhibitor Precursor
In a study on serine protease inhibitors, the L-valine methyl ester-derived compound 3 was found to irreversibly inhibit both human leukocyte elastase and porcine pancreatic elastase. In contrast, the inhibitor derived from D-valine methyl ester (4) was found to be completely inactive [1]. This demonstrates that the L-stereochemistry of H-Val-OMe.HCl is not just a quality metric but a fundamental requirement for bioactivity.
| Evidence Dimension | Inhibitory Activity (Enzyme Inhibition) |
|---|---|
| Target Compound Data | Active (Irreversible inhibition of human leukocyte elastase and porcine pancreatic elastase) |
| Comparator Or Baseline | D-Valine methyl ester (H-D-Val-OMe.HCl) derivative |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | In vitro enzyme assays with purified human leukocyte elastase and porcine pancreatic elastase |
Why This Matters
Procurement of the incorrect D-enantiomer would lead to complete project failure in applications involving chiral recognition or bioactivity.
- [1] Groutas, W. C., et al. (1985). Amino acid derived latent isocyanates: irreversible inactivation of porcine pancreatic elastase and human leukocyte elastase. Journal of Medicinal Chemistry, 28(2), 204-209. View Source
